

Safety and handling of (S)-2-(benzylamino)butan-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-(benzylamino)butan-1-ol

Cat. No.: B2879520

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling and Application of **(S)-2-(benzylamino)butan-1-ol**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and application of **(S)-2-(benzylamino)butan-1-ol**. As a critical chiral intermediate in pharmaceutical synthesis, a thorough understanding of its properties and associated safety protocols is paramount to ensure laboratory safety and experimental integrity.

Compound Profile and Significance

(S)-2-(benzylamino)butan-1-ol (CAS No: 26191-63-9) is a chiral amino alcohol that serves as a valuable building block in asymmetric synthesis.^[1] Its stereospecific nature is crucial in the development of active pharmaceutical ingredients (APIs) where enantiomeric purity dictates therapeutic efficacy and safety. Most notably, it is a key intermediate in the synthesis of pharmaceuticals such as the anti-tubercular drug ethambutol.^[2] Understanding its chemical and physical properties is the foundation for its safe and effective use.

Property	Value	Source
CAS Number	26191-63-9	[3]
Molecular Formula	C11H17NO	[1] [3]
Molecular Weight	179.26 g/mol	[1]
IUPAC Name	(2S)-2-(benzylamino)butan-1-ol	[1]
Appearance	Solid (typical)	
Purity	Typically ≥97%	[4]

Hazard Identification and Toxicological Profile

Based on Safety Data Sheets (SDS) for this compound and structurally related chemicals, **(S)-2-(benzylamino)butan-1-ol** must be handled with care. The primary hazards are associated with its potential toxicity and corrosivity.

GHS Hazard Classification

The following table summarizes the potential hazard classifications. Note that a specific SDS for the exact S-enantiomer may be less common than for related structures, so a conservative approach based on available data is recommended.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.[5]
Skin Corrosion/Irritation	Category 1B / 2	H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[5]
Serious Eye Damage/Eye Irritation	Category 1	H318: Causes serious eye damage.[5][6]
Allergic Skin Reaction	May Occur	H317: May cause an allergic skin reaction.[7]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation.[5][6]
Combustibility	Combustible Liquid	H227: Combustible liquid.
Aquatic Toxicity	Acute & Chronic	H400/H411: Very toxic to aquatic life / Toxic to aquatic life with long lasting effects.

Toxicological Insights

- Oral Toxicity: The compound is considered harmful if ingested.[5] Accidental swallowing requires immediate medical attention.[7]
- Dermal and Ocular Hazard: As a corrosive substance, direct contact can cause severe skin burns and serious, potentially irreversible, eye damage.[6] The amine functional group often contributes to this corrosive nature.
- Respiratory Hazard: Vapors or aerosols may cause respiratory irritation.[6][7] Inhalation should be avoided by working in a well-ventilated area, preferably a chemical fume hood.[8]
- Sensitization: There is a potential for the compound to cause an allergic skin reaction upon repeated contact.[7]

Comprehensive Safety and Handling Protocols

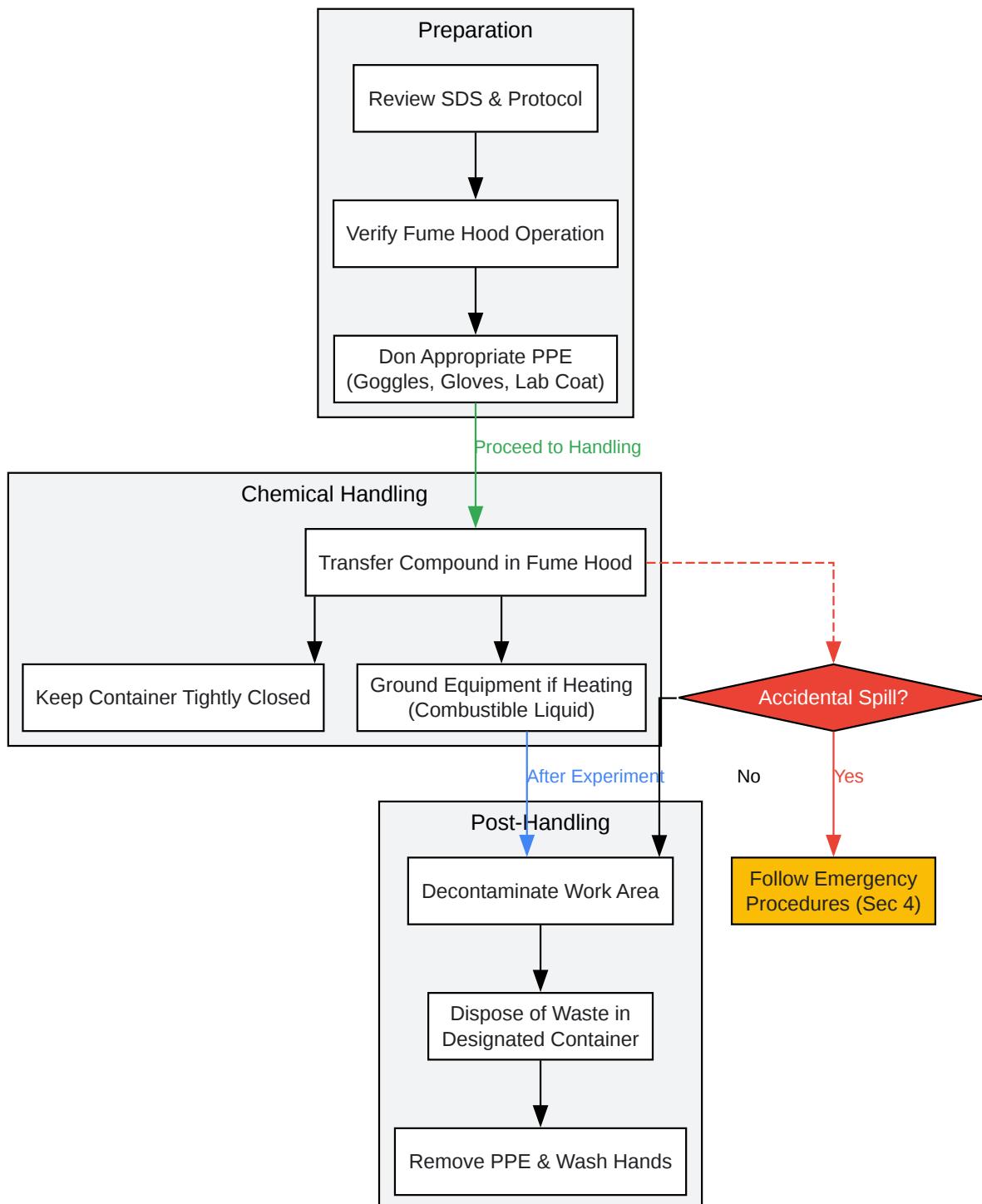
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and rigorous handling procedures, is essential.

Engineering Controls

The primary defense against exposure is to control the laboratory environment.

- Ventilation: All work with **(S)-2-(benzylamino)butan-1-ol**, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
- Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of handling.[8][9]

Personal Protective Equipment (PPE)


The selection of PPE is critical for preventing direct contact.

- Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EU standard EN 166 or NIOSH (US) standards.[7] A face shield should also be worn where splashing is a significant risk.
- Skin Protection:
 - Gloves: Wear chemically resistant gloves, such as PVC or nitrile, tested to a relevant standard (e.g., EN 374).[10] Glove suitability depends on the duration of contact; for prolonged contact, a glove with a higher protection class is recommended.[10] Always inspect gloves before use and wash hands thoroughly after removal.[10][11]
 - Clothing: A flame-retardant lab coat or overalls and closed-toe shoes are mandatory.[5] For larger quantities or where splashing is likely, a PVC apron provides additional protection.[10]
- Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and safety.

- Conditions: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[10][12] The container must be kept tightly closed.[7] For security and safety, the storage location should be locked.[7][13]
- Incompatible Materials: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.[14]

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling of **(S)-2-(benzylamino)butan-1-ol**.

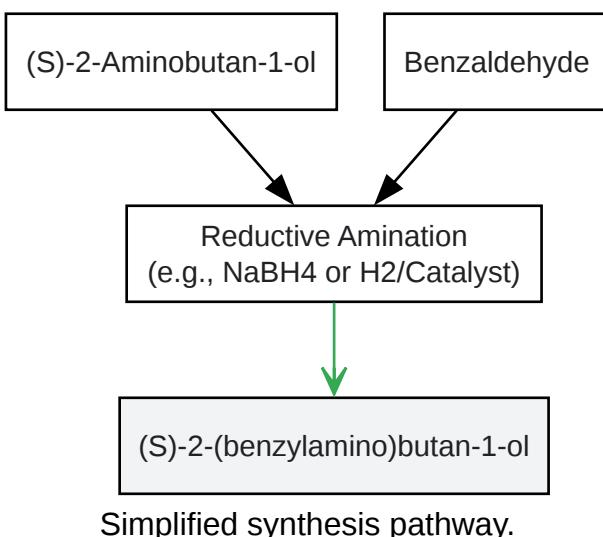
Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
- Skin Contact: Immediately take off all contaminated clothing.[13] Rinse the skin with plenty of water for at least 15 minutes.[8] Seek immediate medical aid.[8]
- Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[7][13] Remove contact lenses if present and easy to do so. Continue rinsing for at least 30 minutes.[8] Get immediate medical attention.[8]
- Ingestion: Rinse mouth thoroughly with water.[7][8] Do NOT induce vomiting.[8] If the person is conscious, give 2-4 cupfuls of water or milk.[8] Get emergency medical help immediately. [7]

Accidental Release Measures


- Personal Precautions: Evacuate the area.[6] Do not breathe vapors. Ensure adequate ventilation and remove all sources of ignition.[6] Wear the full PPE described in Section 3.2.
- Containment and Cleanup: Cover drains to prevent environmental release. Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomite.[13][15] Collect the material using spark-proof tools and place it in a suitable, labeled container for disposal.[8][12]

Synthesis, Purification, and Analytical Characterization

Handling the compound also involves its synthesis and verification. A brief overview provides context on related materials and quality control.

Synthesis Overview

A common route to (S)-2-aminobutanol, a related precursor, is the catalytic hydrogenation of (S)-2-aminobutyric acid.^{[2][16]} **(S)-2-(benzylamino)butan-1-ol** can be synthesized via reductive amination of (S)-2-aminobutan-1-ol with benzaldehyde. This context is important as it informs the user of other chemicals they may be handling (e.g., flammable solvents, hydrogen gas, metal catalysts).

[Click to download full resolution via product page](#)

Caption: Simplified synthesis of **(S)-2-(benzylamino)butan-1-ol**.

Purification Methodology: Column Chromatography

Purification is often necessary to remove unreacted starting materials and byproducts. Due to the basic amine group, special considerations are required for silica gel chromatography.

Protocol: Flash Column Chromatography

- Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
- Column Packing: Carefully pack a glass column with the silica slurry to create a uniform stationary phase.
- Sample Loading: Dissolve the crude **(S)-2-(benzylamino)butan-1-ol** in a minimum amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried material onto the top of the column.

- Elution: Begin eluting the column with the mobile phase. A common mobile phase system is a gradient of ethyl acetate in hexanes.
 - Causality: To prevent peak tailing caused by the interaction of the basic amine with acidic silica, add a small amount (0.5-1%) of a competing base like triethylamine (TEA) to the mobile phase.^[17] The TEA will preferentially bind to the acidic sites on the silica, allowing the desired compound to elute with a symmetrical peak shape.
- Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Analytical Characterization

Confirming the identity and purity of the final compound is a critical, self-validating step.

Technique	Expected Results for (S)-2-(benzylamino)butan-1-ol
¹ H NMR	Signals corresponding to: aromatic protons on the benzyl group (~7.2-7.4 ppm), benzylic CH ₂ protons, protons on the butanol backbone (CH, CH ₂ , CH ₃), and exchangeable protons for the OH and NH groups.[18]
¹³ C NMR	Signals for the aromatic carbons, benzylic carbon, and the four distinct carbons of the butanol backbone.[19]
IR Spectroscopy	Characteristic absorption bands for O-H and N-H stretching (broad, ~3300-3400 cm ⁻¹), C-H stretching (aromatic and aliphatic), and aromatic C=C bending.[20][21]
Mass Spectrometry	A molecular ion peak (M ⁺) corresponding to the molecular weight (179.26). Fragmentation patterns would likely show loss of the hydroxyl group or cleavage at the benzylic position.

Applications in Pharmaceutical Development

The primary value of **(S)-2-(benzylamino)butan-1-ol** lies in its application as a stereospecific building block.

- Chiral Auxiliary/Intermediate: It is used in syntheses where controlling the stereochemistry of a final molecule is essential. In drug development, often only one enantiomer of a drug is biologically active, while the other may be inactive or even cause harmful side effects.
- Synthesis of Ethambutol: The precursor, (S)-2-aminobutan-1-ol, is a key component for making the (S,S)-enantiomer of ethambutol, which is the active tuberculostatic agent.
- Asymmetric Transformations: Chiral amino alcohols like this compound are widely utilized as ligands or catalysts in asymmetric reduction reactions and other transformations, enabling the synthesis of other complex chiral molecules.[1]

Disposal Considerations

Chemical waste must be handled responsibly to prevent environmental contamination and ensure regulatory compliance.

- Waste Treatment: Dispose of this material and its container through a licensed professional waste disposal service.[9]
- Regulations: Do not dispose of it with household garbage or allow it to enter the sewage system.[9][13] All waste materials must be characterized and disposed of according to applicable local, regional, and national regulations (e.g., US 40CFR262.11).[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. CN105481703B - One kind synthesis $\text{Li}_{1/4}\text{Si}_{1/4}$ The method of 2 amino butanols - Google Patents [patents.google.com]
- 3. appchemical.com [appchemical.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. solventsandpetroleum.com [solventsandpetroleum.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. opcw.org [opcw.org]
- 12. fishersci.com [fishersci.com]
- 13. fr.cpachem.com [fr.cpachem.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 16. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. openreview.net [openreview.net]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Safety and handling of (S)-2-(benzylamino)butan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2879520#safety-and-handling-of-s-2-benzylamino-butan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com